molecular formula C19H17NO2 B8495476 4-Allyl-4-benzyl-2-phenyl-2-oxazolin-5-one CAS No. 55685-95-5

4-Allyl-4-benzyl-2-phenyl-2-oxazolin-5-one

Cat. No. B8495476
M. Wt: 291.3 g/mol
InChI Key: XGONPNYSKJBNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130337

Procedure details

Allyl acetate (21.6 μL, 200 μmol) was added to a solution of triethylamine (56 μL, 400 μmol) or pentamethylguanidine (51.7 mg, 400 μmol) and 4-benzyl-2-phenyl-2-oxazolin-5-one (450 μmol) in acetonitrile (1 mL). Then a preformed solution of bis(η3 -allyl)di-,μ-chlorodipalladium (II) (1.8 mg, 4.9 μmol) and ligand 1 (10.4 mg, 15.1 μmol) in acetonitrile (1 mL) was added via cannula. The reaction mixture was quenched with aqueous phosphate buffer (pH 7, 40 ml) and extracted with CH2Cl2 (3×30 mL). The combined organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with petroleum ether-AcOEt (95:5) to give 4-allyl-4-benzyl-2-phenyl-2-oxazolin-5-one. ##STR15##
Quantity
21.6 μL
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Quantity
51.7 mg
Type
reactant
Reaction Step One
Quantity
450 μmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
μ-chlorodipalladium (II)
Quantity
1.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ligand 1
Quantity
10.4 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:5][CH:6]=[CH2:7])(=O)C.C(N(CC)CC)C.CN(C)C(=NC)N(C)C.[CH2:24]([CH:31]1[C:35](=[O:36])[O:34][C:33]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[N:32]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(#N)C>[CH2:7]([C:31]1([CH2:24][C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:35](=[O:36])[O:34][C:33]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[N:32]1)[CH:6]=[CH2:5]

Inputs

Step One
Name
Quantity
21.6 μL
Type
reactant
Smiles
C(C)(=O)OCC=C
Name
Quantity
56 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
51.7 mg
Type
reactant
Smiles
CN(C(N(C)C)=NC)C
Name
Quantity
450 μmol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1N=C(OC1=O)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
μ-chlorodipalladium (II)
Quantity
1.8 mg
Type
reactant
Smiles
Name
ligand 1
Quantity
10.4 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous phosphate buffer (pH 7, 40 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with petroleum ether-AcOEt (95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1(N=C(OC1=O)C1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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